N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide
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Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
One area of research involves the synthesis of novel heterocyclic compounds using enaminone intermediates, which are precursors for creating a variety of complex molecules with potential biological activities. For example, enaminones have been used to synthesize novel pyrazolo[5,1-c][1,2,4]triazines, [1,2,4]triazolo[3,4-c][1,2,4]triazines, and benzimidazo[2,1-c][1,2,4]triazine derivatives containing dibromobenzofuran moieties. These compounds have potential applications in drug development due to their complex heterocyclic structures (Sanad & Mekky, 2018).
Antimicrobial Activity
Another significant application is the investigation of antimicrobial properties. Various derivatives synthesized from similar chemical frameworks have been screened for antimicrobial activity. Compounds synthesized from pyrazole and imidazole derivatives, for instance, were evaluated for their antimicrobial effectiveness, indicating the potential of these compounds in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Antioxidant Properties
Research into the antioxidant capabilities of compounds with similar structural features has been conducted, showcasing their potential in combating oxidative stress-related diseases. Novel N-substituted benzyl/phenyl derivatives have been synthesized and evaluated for their antioxidant activities, revealing moderate to significant radical scavenging activity (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15(14-27-20(29)12-11-18(25-27)19-10-7-13-32-19)22(30)24-21-16(2)26(3)28(23(21)31)17-8-5-4-6-9-17/h4-13,15H,14H2,1-3H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGQFVJUWNLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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